molecular formula C10H18N2 B13175403 4-(Azetidin-1-yl)-4-ethenylpiperidine

4-(Azetidin-1-yl)-4-ethenylpiperidine

Cat. No.: B13175403
M. Wt: 166.26 g/mol
InChI Key: ZLLZTGRYFGONFX-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)-4-ethenylpiperidine is a heterocyclic compound that features both azetidine and piperidine rings. These structures are significant in medicinal chemistry due to their unique properties and potential applications in drug development. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-1-yl)-4-ethenylpiperidine typically involves the formation of the azetidine ring followed by its integration with the piperidine structure. One common method involves the use of aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, heated to around 60°C .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale aza-Michael additions and subsequent purification processes. The scalability of these reactions is crucial for producing sufficient quantities for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-1-yl)-4-ethenylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated rings.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

4-(Azetidin-1-yl)-4-ethenylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-4-ethenylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form stable interactions with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring, similar to the azetidine part of the compound.

    Piperidine: A six-membered nitrogen-containing ring, similar to the piperidine part of the compound.

    Oxetane: Another four-membered ring but with an oxygen atom instead of nitrogen.

Uniqueness: 4-(Azetidin-1-yl)-4-ethenylpiperidine is unique due to the combination of azetidine and piperidine rings in a single molecule. This dual-ring structure provides a unique set of chemical and biological properties that are not present in compounds containing only one of these rings .

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

4-(azetidin-1-yl)-4-ethenylpiperidine

InChI

InChI=1S/C10H18N2/c1-2-10(12-8-3-9-12)4-6-11-7-5-10/h2,11H,1,3-9H2

InChI Key

ZLLZTGRYFGONFX-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCNCC1)N2CCC2

Origin of Product

United States

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